molecular formula C8H11ClO B13967980 1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride CAS No. 84884-05-9

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride

Cat. No.: B13967980
CAS No.: 84884-05-9
M. Wt: 158.62 g/mol
InChI Key: FDXVKFOGKKOTGY-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride is an organic compound with a cyclopentene ring substituted with two methyl groups and a carbonyl chloride group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride typically involves the reaction of 1,3-dimethylcyclopent-2-ene with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane to facilitate the reaction. The process requires careful handling of phosgene due to its toxicity and reactivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the hazardous nature of phosgene safely. The use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form 1,3-dimethylcyclopent-2-ene-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) can facilitate the hydrolysis reaction.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Nucleophilic substitution: Formation of amides, esters, or thioesters.

    Hydrolysis: Formation of 1,3-dimethylcyclopent-2-ene-1-carboxylic acid.

    Reduction: Formation of 1,3-dimethylcyclopent-2-ene-1-methanol.

Scientific Research Applications

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds, leading to the formation of new chemical entities. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylcyclopent-2-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    1,3-Dimethylcyclopent-2-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.

    Cyclopent-2-ene-1-carbonyl chloride: Lacks the methyl substitutions on the cyclopentene ring.

Uniqueness

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride is unique due to the presence of both methyl groups and the carbonyl chloride group, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.

Properties

CAS No.

84884-05-9

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

1,3-dimethylcyclopent-2-ene-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c1-6-3-4-8(2,5-6)7(9)10/h5H,3-4H2,1-2H3

InChI Key

FDXVKFOGKKOTGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC1)(C)C(=O)Cl

Origin of Product

United States

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